N-[5-fluoro-2-(piperidin-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
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Overview
Description
N-[5-fluoro-2-(piperidin-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a complex organic compound featuring a piperidine ring substituted with a fluorophenyl group and a propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-fluoro-2-(piperidin-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 5-fluoro-2-(piperidin-1-yl)aniline with 1-(prop-2-yn-1-yl)piperidine-4-carboxylic acid under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters for scalability. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in production .
Chemical Reactions Analysis
Types of Reactions
N-[5-fluoro-2-(piperidin-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N-[5-fluoro-2-(piperidin-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-[5-fluoro-2-(piperidin-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and fluorophenyl-substituted compounds, such as:
- N-(piperidin-4-yl)benzamide
- 5-fluoro-2-(piperidin-1-yl)aniline
- 1-(prop-2-yn-1-yl)piperidine-4-carboxylic acid
Uniqueness
N-[5-fluoro-2-(piperidin-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(5-fluoro-2-piperidin-1-ylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN3O/c1-2-10-23-13-8-16(9-14-23)20(25)22-18-15-17(21)6-7-19(18)24-11-4-3-5-12-24/h1,6-7,15-16H,3-5,8-14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPSHTDNQPNZKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NC2=C(C=CC(=C2)F)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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